molecular formula C9H6BrN3OS B1526006 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone CAS No. 1221186-56-6

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone

Cat. No. B1526006
M. Wt: 284.13 g/mol
InChI Key: LURUPZWERKCJOR-UHFFFAOYSA-N
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Description

“2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” is a complex organic compound that contains several functional groups including a bromo group, a methyl group, a thieno group, a pyrrole group, and a pyridazinone group . These functional groups suggest that this compound may have interesting chemical properties and could be a subject of various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, while a methylation reaction could introduce the methyl group . The thieno, pyrrole, and pyridazinone groups could be introduced through cyclization reactions or through the use of specific starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno group is a five-membered ring containing a sulfur atom, the pyrrole group is a five-membered ring containing a nitrogen atom, and the pyridazinone group is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced in a substitution reaction, the methyl group could participate in an elimination reaction, and the various ring structures could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .

Scientific Research Applications

Heterocyclic Synthesis

One of the key applications of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is in the synthesis of diverse heterocyclic compounds. For instance, a study described the synthesis of various thieno-fused five- and six-membered nitrogen and oxygen heterocycles, utilizing thieno[3,2-b]pyrroles among others. These compounds were synthesized via intramolecular heteroannulation, starting from easily accessible precursors, and demonstrated strong fluorescence properties (Acharya, Gautam, & Ila, 2017).

Synthesis of Carboxamides and Imidazolyl Derivatives

Another research area involves the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. A series of these compounds, including 4-methyl-, 4-allyl-, and 4-benzyl derivatives, were synthesized and used in reactions to produce respective amides, contributing to the development of novel organic compounds (Torosyan et al., 2018).

Formation of Polymers

5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole, were used in reactions with N-bromosuccinimide. This process led to the formation of dark blue polymers insoluble in organic solvents, indicating potential applications in material science (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov, 2019).

Biological Activities

In the field of medicinal chemistry, thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been evaluated for their potential biological activities. For example, they have been investigated as activators of the tumor cell-specific M2 isoform of pyruvate kinase, a strategy for targeting cancer cell metabolism (Jiang et al., 2010).

Photochromic Applications

Thienopyrrole-based photochromes were synthesized for the first time, utilizing the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. This study highlights the potential application of these compounds in developing photochromic materials, which change color in response to light (Krayushkin et al., 2002).

Safety And Hazards

As with any chemical compound, handling “2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURUPZWERKCJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729173
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone

CAS RN

1221186-56-6
Record name 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The N-methylated product 63 (420 mg, 1.33 mmol) was dissolved in warm 2-ethoxyethanol (26 mL). To a refluxed solution of hydrazine monohydrate (1 mL, 31.9 mmol) and 2-ethoxyethanol (5 mL) under nitrogen was added prepared N-methylated product 62 solution dropwise over a 2 hr period and the solution continued to reflux for additional 1 hr. After cooling to room temperature, about half of the 2-ethoxyethanol was removed under reduced pressure and the remaining solution was refrigerated at −20° C. overnight. The precipitate was filtered and washed with 2-ethoxyethanol to give desired pyridazinone 64 (354 mg, 94%) as a white solid.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Jiang, MJ Walsh, KR Brimacombe… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Cancer cells have altered metabolic processes compared to normal differentiated cells and the expression of the M2 isozyme of pyruvate kinase (PKM2) plays an important role in this …
Number of citations: 70 www.ncbi.nlm.nih.gov
MB Boxer, J Jiang, MG Vander Heiden… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
2. Materials and Methods General Methods for Chemistry. All air or moisture sensitive reactions were performed under positive pressure of nitrogen with oven-dried glassware. …
Number of citations: 5 www.ncbi.nlm.nih.gov

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